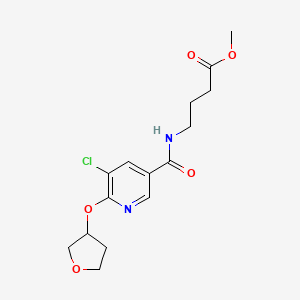

Methyl 4-(5-chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinamido)butanoate

Description

Methyl 4-(5-chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinamido)butanoate (CAS: 1903629-75-3) is a nicotinamide derivative with a molecular structure featuring a chlorinated pyridine ring substituted with a tetrahydrofuran-3-yloxy group and a methyl butanoate side chain. This compound is structurally distinct due to its ester functionality (methyl butanoate) and the presence of a tetrahydrofuran (THF) ether linkage, which differentiates it from conventional nicotinamide-based analogs.

Key physicochemical properties include its flammability (classified under H226 as a flammable liquid/vapor) and handling precautions (e.g., avoiding heat sources, as per P210) . No direct data on melting points, solubility, or optical activity are available in the provided evidence, but comparisons with structurally related compounds (see Section 2) offer indirect insights.

Properties

IUPAC Name |

methyl 4-[[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]amino]butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19ClN2O5/c1-21-13(19)3-2-5-17-14(20)10-7-12(16)15(18-8-10)23-11-4-6-22-9-11/h7-8,11H,2-6,9H2,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUZLNFZEFKAMOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCNC(=O)C1=CC(=C(N=C1)OC2CCOC2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(5-chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinamido)butanoate typically involves multiple steps, starting with the preparation of the nicotinamido intermediate. This intermediate is then reacted with a tetrahydrofuran derivative under specific conditions to form the desired compound. Common reagents used in these reactions include chlorinating agents and esterification catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(5-chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinamido)butanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The chlorine atom in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Methyl 4-(5-chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinamido)butanoate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of Methyl 4-(5-chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinamido)butanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Key observations :

- The tetrahydrofuran-3-yloxy group in the target compound introduces steric and electronic effects distinct from the sulfamoyl group in compounds 5a–5d.

- The methyl ester side chain may enhance metabolic stability compared to the primary amides in 5a–5d, which are prone to hydrolysis.

- The chloro substituent at position 5 could influence binding affinity in biological targets (e.g., enzymes or receptors).

Physicochemical Properties

Key observations :

- The absence of a sulfamoyl group may reduce hydrogen-bonding capacity, impacting intermolecular interactions.

Research Implications and Limitations

- Gaps in data: Detailed synthetic protocols, biological activity, and pharmacokinetic data for Methyl 4-(5-Chloro-6-((THF-3-yl)oxy)nicotinamido)butanoate are absent in the provided evidence.

- Safety considerations : The compound’s flammability (H226) highlights the need for specialized handling protocols, whereas sulfonamide analogs (5a–5d) may require precautions related to sulfonyl group stability .

Biological Activity

Methyl 4-(5-chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinamido)butanoate is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : CHClNO

- CAS Number : 21740-23-8

| Property | Value |

|---|---|

| Molecular Weight | 331.77 g/mol |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents |

| Storage Conditions | Sealed, dry, 2-8°C |

This compound is believed to act primarily as a modulator of the nicotinic acetylcholine receptors (nAChRs). Research indicates that compounds with similar structures can selectively inhibit cytochrome P450 enzymes (CYP2A6 and CYP2A13), which are involved in nicotine metabolism, potentially reducing the harmful effects of tobacco use and nicotine addiction .

Biological Activity

- Nicotinic Receptor Modulation : The compound selectively modulates nAChRs, which play a crucial role in neurotransmission and are implicated in various central nervous system (CNS) disorders. This modulation may lead to therapeutic effects in conditions such as nicotine addiction and neurodegenerative diseases.

- Inhibition of Cytochrome P450 Enzymes : By inhibiting CYP2A6 and CYP2A13, the compound may reduce the activation of mutagenic tobacco-related nitrosamines, thereby decreasing the risk of lung cancer associated with tobacco use .

- Potential Therapeutic Applications : The compound shows promise for treating CNS disorders related to nicotine dependence. Its ability to modulate receptor activity could provide a pathway for developing treatments aimed at reducing tobacco consumption and mitigating withdrawal symptoms.

Case Studies and Research Findings

Several studies have investigated the biological effects of compounds related to this compound:

- Study on Nicotine Metabolism : A study demonstrated that selective inhibitors of CYP2A6 could significantly alter nicotine metabolism in human subjects, leading to reduced plasma levels of nicotine and its metabolites. This effect was linked to a decrease in cravings among participants attempting to quit smoking .

- Neuroprotective Effects : Another study explored the neuroprotective properties of nAChR modulators, suggesting that compounds like this compound could improve cognitive function in animal models of Alzheimer's disease by enhancing cholinergic signaling .

Table 2: Summary of Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.